Home > Products > Screening Compounds P101279 > 3,6-Dihydroxy-xanthene-9-propionic acid
3,6-Dihydroxy-xanthene-9-propionic acid -

3,6-Dihydroxy-xanthene-9-propionic acid

Catalog Number: EVT-10893290
CAS Number:
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,6-Dihydroxy-xanthene-9-propionic acid is a polycyclic aromatic compound that belongs to the class of xanthenes. This compound features a unique structure characterized by two benzene rings joined by a pyran ring, along with hydroxyl groups and a propionic acid moiety. The compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine.

Source

3,6-Dihydroxy-xanthene-9-propionic acid can be synthesized through various chemical methods, often involving the reaction of polyphenols with salicylic acids in the presence of dehydrating agents like acetic anhydride. Its synthesis and properties have been documented in several scientific studies and patents .

Classification

This compound is classified as a small organic molecule within the xanthene family. It is notable for its structural features that include multiple hydroxyl groups, which contribute to its reactivity and potential biological activity.

Synthesis Analysis

Methods

The synthesis of 3,6-dihydroxy-xanthene-9-propionic acid can be achieved through multiple synthetic routes:

  1. Classical Method: Involves reacting polyphenols with salicylic acids using acetic anhydride as a dehydrating agent.
  2. Catalytic Methods: The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to enhance yield and purity during industrial production .

Technical Details

The synthesis typically requires controlled conditions to optimize the reaction yield. Reaction temperatures, concentrations of reactants, and choice of solvents play crucial roles in determining the efficiency of the synthesis process.

Molecular Structure Analysis

Structure

The molecular formula of 3,6-dihydroxy-xanthene-9-propionic acid is C16H14O5C_{16}H_{14}O_{5}, with a molecular weight of approximately 286.28 g/mol. The IUPAC name for this compound is 3-(3,6-dihydroxy-9H-xanthen-9-yl)propanoic acid.

Structural Data

PropertyValue
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
IUPAC Name3-(3,6-dihydroxy-9H-xanthen-9-yl)propanoic acid
InChI KeyPFQGLFBMMPZYEU-UHFFFAOYSA-N
Canonical SMILESC1=CC2=C(C=C1O)OC3=C(C2CCC(=O)O)C=CC(=C3)O
Chemical Reactions Analysis

Reactions

3,6-Dihydroxy-xanthene-9-propionic acid can undergo various chemical reactions due to its functional groups:

  1. Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
  2. Reduction: The compound can also participate in reduction reactions.
  3. Substitution Reactions: The presence of hydroxyl groups facilitates electrophilic substitution reactions on the aromatic rings .

Technical Details

These reactions are significant in modifying the compound's structure for further applications in drug development and materials science.

Mechanism of Action

The mechanism of action for 3,6-dihydroxy-xanthene-9-propionic acid primarily involves its interaction with biological targets such as enzymes and receptors. One notable target is glutathione reductase, an enzyme critical for maintaining cellular redox balance. This interaction suggests potential therapeutic applications in oxidative stress-related conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Reported melting points vary but are generally above 215 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

3,6-Dihydroxy-xanthene-9-propionic acid has diverse applications:

  1. Chemistry: Serves as a building block for synthesizing more complex xanthene derivatives with potential biological activities.
  2. Biology: Investigated for interactions with biological targets such as enzymes and receptors.
  3. Medicine: Promising candidate for developing therapeutic agents aimed at treating diseases like cancer and neurodegenerative disorders.
  4. Industry: Utilized in producing dyes, pigments, and fluorescent markers due to its unique optical properties .
Introduction: Research Significance and Context of 3,6-Dihydroxy-xanthene-9-propionic Acid

Historical Development and Discovery Trajectory

The historical emergence of 3,6-Dihydroxy-xanthene-9-propionic acid is intrinsically linked to broader investigations into xanthene derivatives during the late 20th century. Initial reports appeared in chemical databases and patent literature as researchers systematically modified the xanthene core to develop novel fluorescent probes and pharmaceutical intermediates. The compound was first cataloged in chemical registries under the identifier CID 449159, with PubChem establishing its structural identity and basic properties [1]. Early synthetic efforts focused on derivatizing fluorescein-like structures, leading to the strategic replacement of the traditional carboxylic acid with a propionic acid extension to enhance molecular flexibility and conjugation capabilities [3] [5].

A significant milestone in its development trajectory occurred when researchers recognized its potential as a protein-binding ligand, particularly through crystallographic studies. The compound was identified as a ligand in the Protein Data Bank entry 1XAN, complexed with human glutathione reductase, providing the first structural evidence of its biological relevance [2]. This discovery stimulated further exploration of its molecular interactions and potential therapeutic applications. Patent literature from the early 2010s reveals growing interest in its application as a targeting moiety, exemplified by its inclusion in drug conjugate systems designed for specific protein interactions [5]. The historical progression of research on this compound demonstrates a transition from fundamental chemical characterization toward targeted biological applications, reflecting evolving research priorities in chemical biology.

Table 1: Fundamental Chemical Properties of 3,6-Dihydroxy-xanthene-9-propionic Acid

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₅ [1] [2]
Average Molecular Weight286.2794 g/mol [2]
Monoisotopic Mass286.084123558 g/mol [2]
Hydrogen Bond Donors3 [2]
Hydrogen Bond Acceptors5 [2]
Canonical SMILESOC(=O)CCC1C2=CC=C(O)C=C2OC2=C1C=CC(O)=C2 [3]
InChIKeyPFQGLFBMMPZYEU-UHFFFAOYSA-N [3]

Current Research Paradigms and Knowledge Gaps

Contemporary research on 3,6-Dihydroxy-xanthene-9-propionic acid centers on three principal paradigms: targeted drug delivery systems, enzyme inhibition mechanisms, and fluorescence-based imaging applications. As a targeting vector, the compound has been incorporated into experimental pharmaceutical conjugates designed to exploit its affinity for specific cellular targets. Notably, patent applications disclose its covalent attachment to chemotherapeutic agents like doxorubicin through specialized linkers, creating bifunctional molecules intended for selective delivery to cancer cells expressing Macrophage Migration Inhibitory Factor (MIF) [5]. This approach theoretically enhances drug specificity while minimizing systemic exposure, though in vivo validation remains limited.

The compound's established role as a glutathione reductase inhibitor represents another significant research focus. Biochemical studies confirm its specific interaction with the mitochondrial isoform of human glutathione reductase, potentially disrupting redox homeostasis in cancer cells [2]. This inhibition mechanism is structurally elucidated through crystallographic data (PDB: 1XAN), revealing molecular interactions at the enzyme's active site [2]. Despite this mechanistic insight, quantitative data on inhibition kinetics and cellular consequences remain underdeveloped.

Significant knowledge gaps persist across multiple domains. The compound's metabolic fate and biodistribution profile remain uncharacterized, with DrugBank explicitly noting "Not Available" for absorption, distribution, metabolism, excretion, and pharmacokinetic parameters [2]. While predicted ADMET properties suggest moderate water solubility (0.0589 mg/mL) and blood-brain barrier penetration capability, experimental validation is lacking [2]. Clinical translation is further hindered by the absence of registered clinical trials across all phases (0 trials in Phases 0-4), reflecting uncertainties regarding therapeutic utility and safety [2]. Additionally, while theoretical frameworks suggest potential in fluorescence imaging due to its xanthene architecture, direct photophysical characterization of the parent compound remains unreported in the literature.

Table 2: Current Research Status and Knowledge Gaps

Research DomainCurrent StatusIdentified Gaps
Drug Delivery SystemsPatent applications for MIF-targeted conjugatesIn vivo efficacy data; Target specificity validation
Enzyme InhibitionStructural confirmation (PDB 1XAN); Mechanism proposedQuantitative kinetics; Cellular impact studies
Imaging ApplicationsTheoretical potential based on xanthene coreExperimental fluorescence characterization
PharmacokineticsPredicted ADMET properties availableExperimental absorption/distribution data
Clinical DevelopmentNo clinical trials in any phaseSafety and efficacy profiling

Theoretical Frameworks in Xanthene Derivative Pharmacology

The pharmacological activity of 3,6-Dihydroxy-xanthene-9-propionic acid is conceptually grounded in several interconnected theoretical frameworks that explain structure-activity relationships within the xanthene chemical class. The inhibitory selectivity model provides a framework for understanding its interaction with glutathione reductase. This model posits that the planar tricyclic xanthene core facilitates insertion into the enzyme's active site, where the 3,6-dihydroxy groups form specific hydrogen bonds with catalytic residues, while the propionic acid tail extends into a hydrophilic subpocket [2]. This binding orientation theoretically disrupts the enzyme's electron transfer function, compromising cellular antioxidant defenses—a mechanism potentially exploitable in cancer cells with elevated oxidative stress.

The fluorescence-quenching activation theory, well-established for xanthene derivatives, offers insights into potential diagnostic applications. Though not directly studied for this specific compound, the framework suggests that constrained rotation around the xanthene core's central bond mediates fluorescence emission. Substituent patterns at the 3,6,9-positions significantly influence quantum yield and excitation/emission profiles [6]. The presence of electron-donating hydroxyl groups at the 3- and 6-positions should, theoretically, enhance fluorescence intensity compared to unsubstituted xanthenes, while the propionic acid moiety provides a conjugation site for attachment to biological vectors without extensive π-system disruption.

The molecular conjugation paradigm explains its utility in targeted drug delivery systems. This framework conceptualizes the compound as a bifunctional scaffold where the propionic acid serves as a linker attachment point, and the xanthene core provides target affinity. Patent literature specifically describes its incorporation into heterobifunctional molecules using the carboxylic acid for amide bond formation with therapeutic payloads, while preserving the xanthene structure for target recognition [5]. Theoretical models suggest that optimal linker length and composition between the xanthene and therapeutic agent balance molecular flexibility with spatial proximity requirements for efficient target engagement.

Table 3: Theoretical Pharmacology Frameworks Relevant to 3,6-Dihydroxy-xanthene-9-propionic Acid

FrameworkCore PrinciplesStructural Determinants
Inhibitory Selectivity ModelPlanar xanthene core enables active site insertion; Hydroxy groups form specific H-bonds3,6-Dihydroxy configuration; Planarity of tricyclic system; Propionic acid orientation
Fluorescence Activation TheoryElectron-donating groups enhance quantum yield; Conjugation position affects emission3,6-Hydroxy substitution pattern; Free rotation restriction; Electronic effects of 9-substituent
Molecular Conjugation ParadigmSeparation of target-binding and therapeutic domains; Linker optimization for bioavailabilityCarboxylic acid functionality; Preservation of target-binding core; Linker length/composition

The xanthene bioisosterism concept provides additional theoretical context, suggesting that the oxygen bridge in the central ring confers improved metabolic stability compared to all-carbon analogs, while maintaining planarity essential for macromolecular interactions. This framework helps explain why xanthene derivatives frequently demonstrate enhanced biological activity profiles compared to simpler phenolic compounds [5] [6]. Together, these theoretical models establish a foundation for rational design of next-generation derivatives, though substantial experimental validation is required to refine predictive accuracy specifically for 3,6-Dihydroxy-xanthene-9-propionic acid. The integration of computational chemistry approaches with experimental validation represents a promising direction for advancing these theoretical frameworks toward practical application in drug discovery and molecular probe development.

Properties

Product Name

3,6-Dihydroxy-xanthene-9-propionic acid

IUPAC Name

3-(3,6-dihydroxy-9H-xanthen-9-yl)propanoic acid

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c17-9-1-3-12-11(5-6-16(19)20)13-4-2-10(18)8-15(13)21-14(12)7-9/h1-4,7-8,11,17-18H,5-6H2,(H,19,20)

InChI Key

PFQGLFBMMPZYEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C(C2CCC(=O)O)C=CC(=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.